

Azide-PEG9-amido-C16-Boc mechanism of action in PROTACs

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Compound of Interest

Compound Name: Azide-PEG9-amido-C16-Boc

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An In-depth Technical Guide to Azide-PEG9-amido-C16-Boc in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

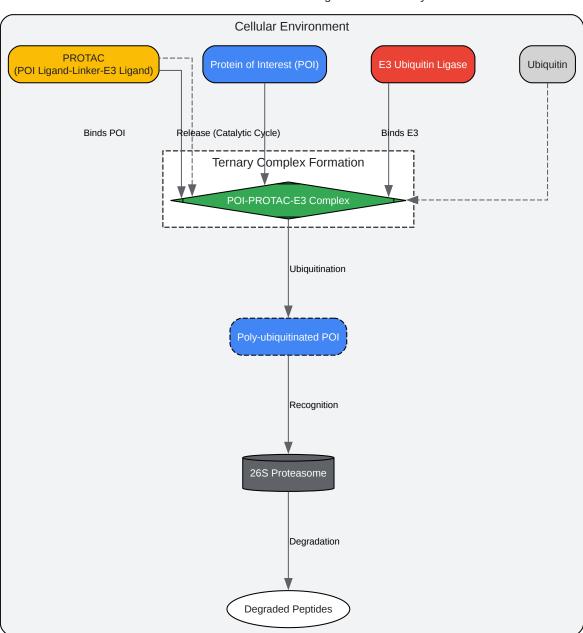
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] The success of a PROTAC is critically dependent on the chemical linker that connects the POI-binding ligand to the E3 ubiquitin ligase recruiter. This guide provides a detailed examination of **Azide-PEG9-amido-C16-Boc**, a heterobifunctional linker building block designed to offer a sophisticated balance of physicochemical properties. We will dissect its constituent parts, outline its role in the PROTAC mechanism of action, provide detailed experimental protocols for its application and evaluation, and present a framework for interpreting the data generated.

Core Concepts: The PROTAC Mechanism of Action

A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the target POI, a ligand for an E3 ubiquitin ligase, and a chemical linker.[1] By simultaneously binding the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.[2]



The linker is not a passive spacer but an active contributor, influencing the stability of the ternary complex, cell permeability, solubility, and overall degradation efficiency.[3]



PROTAC-Mediated Protein Degradation Pathway



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PROTAC-mediated protein degradation pathway.

Dissecting the Azide-PEG9-amido-C16-Boc Linker

This linker is a sophisticated, multi-component tool designed for modular PROTAC synthesis. Its name reveals its structure and function: Azide (a reactive handle), PEG9 (a hydrophilicity modifier), amido-C16 (a long, hydrophobic spacer), and Boc (a protecting group). It is classified as an alkyl/ether-based PROTAC linker.[4]

- Azide (N₃) Group: This functional group is a key component for "click chemistry."[5] It allows
 for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or
 strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[6] This enables researchers
 to modularly "click" the linker onto a POI or E3 ligase ligand that has been functionalized with
 a corresponding alkyne, streamlining the synthesis of PROTAC libraries.[3]
- Polyethylene Glycol (PEG9): The nine repeating ethylene glycol units impart hydrophilicity and flexibility.[7]
 - Solubility: PEG chains are one of the most common motifs in PROTAC linkers, primarily used to increase the aqueous solubility of the often large and lipophilic final PROTAC molecule.[8][9]
 - Flexibility: The flexible nature of PEG can help the PROTAC adopt multiple conformations, increasing the probability of forming a productive ternary complex.[3]
- Amido-C16 (Alkyl Chain): This component consists of a 16-carbon alkyl chain connected via an amide bond.
 - Permeability: Long alkyl chains are hydrophobic and can enhance cell membrane permeability by reducing the molecule's topological polar surface area (TPSA).[10] This is crucial for reaching intracellular targets.
 - Length: The length of the linker is a critical parameter for degradation efficiency. The C16
 chain provides significant length, which may be required to span the distance between the
 binding pockets of the POI and the E3 ligase.[3]



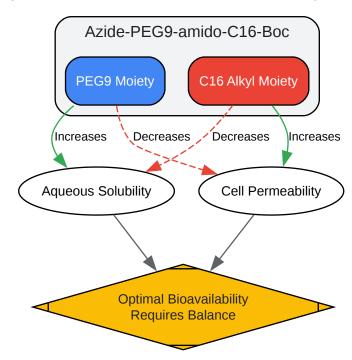




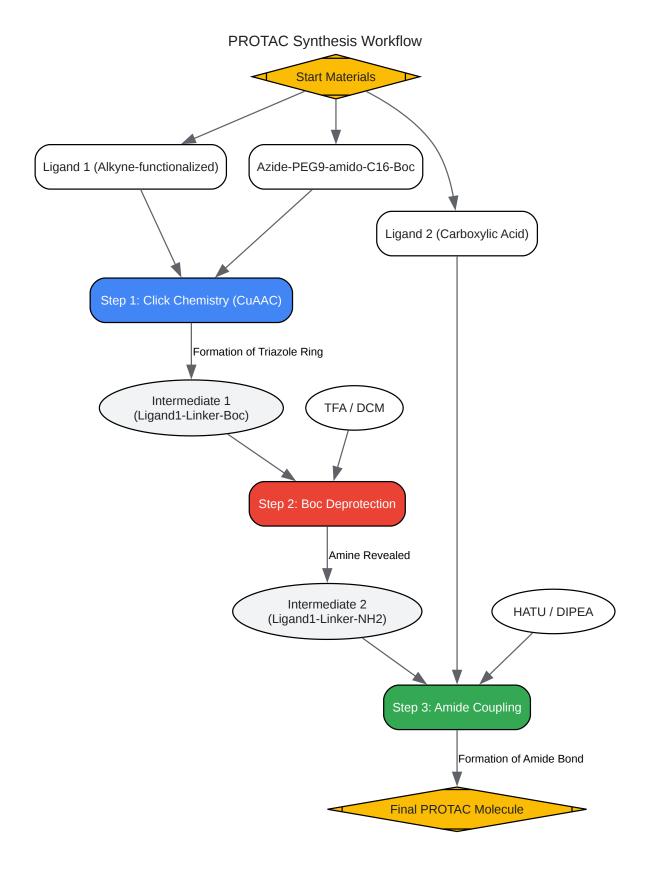
- Hybrid Nature: The combination of a PEG segment and a long alkyl chain creates a linker that balances the opposing needs of aqueous solubility and membrane permeability.[3][10]
- Boc (tert-butyloxycarbonyl) Group: This is one of the most common acid-labile protecting groups for amines in organic synthesis.[2] Its presence indicates that the other end of the linker terminates in a protected amine. This allows for sequential synthesis; for instance, the azide end can be reacted first, followed by deprotection of the Boc group (typically with an acid like trifluoroacetic acid) to reveal the amine, which can then be coupled to the second ligand via an amide bond.[11]



Physicochemical Contributions of Linker Components







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